

(4-Fluorobutyl)zinc Bromide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (4-Fluorobutyl)ZINC bromide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of **(4-fluorobutyl)zinc bromide**. This organozinc reagent is a valuable tool in modern organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.

Core Physicochemical Properties

While a complete experimental dataset for the isolated compound is not readily available in the literature, due to its typical in-situ preparation and use as a solution, the following table summarizes its key known and calculated properties.

Property	Value	Source
Molecular Weight	220.4 g/mol	[1]
CAS Number	1037176-28-5	[1]
IUPAC Name	(4-fluorobutyl)zinc(II) bromide	[1]
Chemical Formula	C ₄ H ₈ BrFZn	N/A
Physical Form	Typically prepared and used as a 0.5 M solution in Tetrahydrofuran (THF)	[1]
Storage Temperature	Refrigerator	[1]

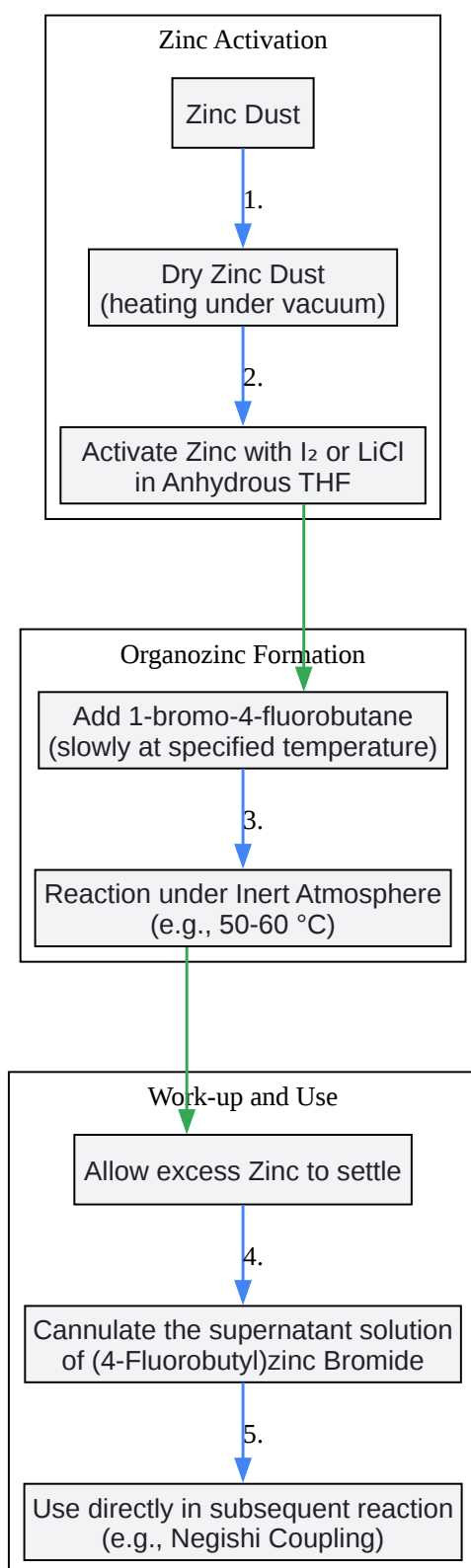
Synthesis of (4-Fluorobutyl)zinc Bromide: An Experimental Protocol

The following protocol is a generalized procedure for the preparation of alkylzinc bromides, adapted for the synthesis of **(4-fluorobutyl)zinc bromide**. This method is based on well-established procedures for the direct insertion of zinc metal into alkyl halides.[2][3][4]

Materials:

- 1-bromo-4-fluorobutane
- Zinc dust (<100 mesh)
- Iodine (I₂) or Lithium Chloride (LiCl) (as an activating agent)
- Anhydrous Tetrahydrofuran (THF)
- Argon or Nitrogen gas (for inert atmosphere)
- Standard Schlenk line or glovebox equipment

Experimental Workflow:



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Caption: Workflow for the synthesis of **(4-Fluorobutyl)zinc Bromide**.

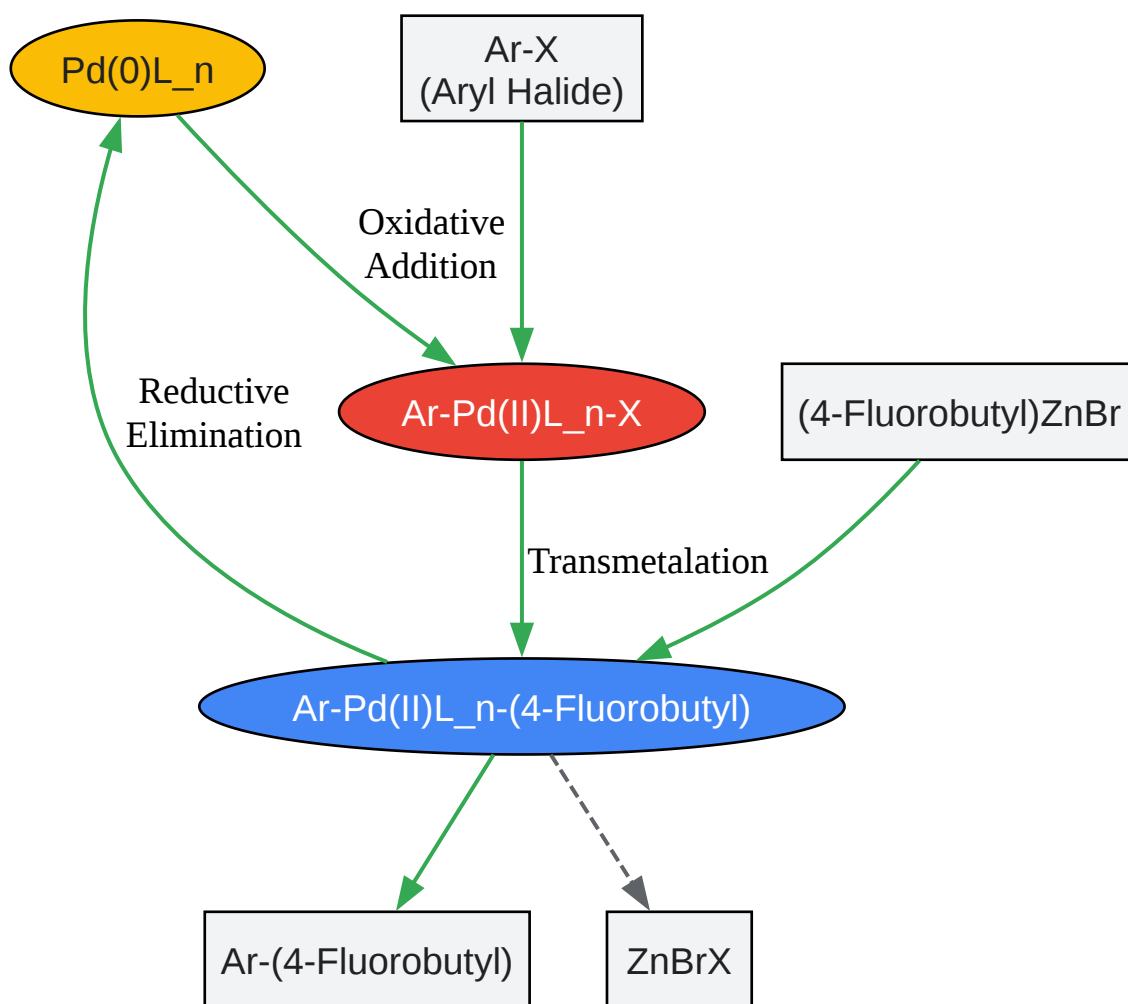
Detailed Procedure:

- **Zinc Activation:** In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (approximately 1.5 to 2 equivalents relative to the alkyl bromide). The zinc dust should be activated. This can be achieved by stirring with a catalytic amount of iodine (1-2 mol%) in anhydrous THF until the color of the iodine disappears. Alternatively, the reaction can be facilitated by the addition of lithium chloride (1 equivalent).^{[2][3]}
- **Initiation:** Gently heat the zinc suspension.
- **Addition of Alkyl Halide:** Slowly add a solution of 1-bromo-4-fluorobutane in anhydrous THF to the activated zinc suspension. The addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at a moderate temperature (e.g., 50-60 °C) until the reaction is complete. The reaction progress can be monitored by GC analysis of quenched aliquots.
- **Work-up:** Once the reaction is complete, allow the excess zinc to settle. The resulting solution of **(4-fluorobutyl)zinc bromide** in THF can then be carefully cannulated to another flask for immediate use in subsequent reactions, such as Negishi cross-coupling.

Reactivity and Applications in Synthesis

(4-Fluorobutyl)zinc bromide is primarily utilized as a nucleophilic source of a 4-fluorobutyl group in carbon-carbon bond-forming reactions. Its most common application is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, with various organic electrophiles (e.g., aryl, vinyl, or acyl halides/triflates).

Logical Relationship in a Catalytic Cycle (Negishi Coupling):



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Caption: Simplified catalytic cycle for a Negishi cross-coupling reaction.

The presence of the fluorine atom in the butyl chain can be of significant interest in the synthesis of pharmaceutical compounds and agrochemicals, as the introduction of fluorine can modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Safety and Handling

Organozinc reagents are typically reactive and sensitive to air and moisture. Therefore, they should be handled under an inert atmosphere using standard Schlenk line or glovebox techniques. The Safety Data Sheet (SDS) for the commercially available solution should be consulted for specific handling and safety information. As with all chemical reactions,

appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

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